molecular formula C13H16N2O2 B13555656 N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B13555656
M. Wt: 232.28 g/mol
InChI Key: NQZDRZQVIXHDCS-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a chemical compound that features a morpholine ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the reaction of 4-(morpholin-4-yl)aniline with acryloyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-stacking interactions, and hydrophobic interactions with its targets, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine
  • (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid
  • 2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Uniqueness

N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a prop-2-enamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)prop-2-enamide

InChI

InChI=1S/C13H16N2O2/c1-2-13(16)14-11-3-5-12(6-4-11)15-7-9-17-10-8-15/h2-6H,1,7-10H2,(H,14,16)

InChI Key

NQZDRZQVIXHDCS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

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